molecular formula C7H7BrN2O4S B1532588 (2-Bromo-4-nitrophenyl)methanesulfonamide CAS No. 1179307-46-0

(2-Bromo-4-nitrophenyl)methanesulfonamide

Cat. No.: B1532588
CAS No.: 1179307-46-0
M. Wt: 295.11 g/mol
InChI Key: NJEXZIQIPXGKTD-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is a derivative of phenylmethanesulfonamide and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The compound can be synthesized by first brominating 4-nitroaniline to form 2-bromo-4-nitroaniline . This is followed by the reaction with methanesulfonyl chloride to introduce the methanesulfonamide group.

  • Direct Substitution: Another method involves the direct substitution of a suitable precursor with bromine and nitric acid to introduce the bromine and nitro groups, followed by reaction with methanesulfonyl chloride .

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

(2-Bromo-4-nitrophenyl)methanesulfonamide: undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to form amino derivatives.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Typical reducing agents include tin chloride and iron powder .

  • Substitution: Nucleophiles such as alkyl halides and aryl halides are used, often in the presence of a base.

Major Products Formed:

  • Nitroso Derivatives: Formed by the oxidation of the nitro group.

  • Amino Derivatives: Formed by the reduction of the nitro group.

  • Substituted Derivatives: Formed by the substitution of the bromine atom.

Scientific Research Applications

(2-Bromo-4-nitrophenyl)methanesulfonamide: has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Bromo-4-nitrophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

  • 2-Bromo-4-nitroaniline

  • 4-Nitrobenzenesulfonamide

  • 2-Bromo-4-nitrobenzoic acid

  • 2-Bromo-4-nitrotoluene

(2-Bromo-4-nitrophenyl)methanesulfonamide , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-bromo-4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEXZIQIPXGKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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